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Compound of Interest

Compound Name: MK-3903

Cat. No.: B10798848

For Researchers, Scientists, and Drug Development Professionals

MK-3903 has emerged as a potent and selective activator of AMP-activated protein kinase
(AMPK), a critical regulator of cellular energy homeostasis. While its therapeutic potential is
primarily attributed to AMPK activation, a thorough understanding of any off-target or AMPK-
independent effects is crucial for its development and application. This guide provides a
comparative analysis of MK-3903, examining its known selectivity profile and potential AMPK-
independent actions in contrast to other widely used AMPK activators.

Summary of Quantitative Data

The following tables summarize the available quantitative data for MK-3903 and selected
alternative AMPK activators.

Table 1: In Vitro Potency and Selectivity of AMPK Activators
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Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of MK-3903 and a typical

experimental workflow for assessing compound selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8316637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8316637/
https://www.medchemexpress.com/A-769662.html
https://www.researchgate.net/publication/353267360_PF-06409577_Activates_AMPK_Signaling_and_Inhibits_Osteosarcoma_Cell_Growth
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573602/
https://www.merckmillipore.com/INTL/en/product/ChemiSCREEN-CRTH2-Membrane-Preparation,MM_NF-HTS031M
https://linkinghub.elsevier.com/retrieve/pii/S0022356524308249
https://lincs.hms.harvard.edu/explore/pathway/
https://apb.tbzmed.ac.ir/Article/APB_234_20170802143034
https://www.medchemexpress.com/PF-06409577.html
https://www.benchchem.com/product/b10798848#investigating-ampk-independent-effects-of-mk-3903
https://www.benchchem.com/product/b10798848#investigating-ampk-independent-effects-of-mk-3903
https://www.benchchem.com/product/b10798848#investigating-ampk-independent-effects-of-mk-3903
https://www.benchchem.com/product/b10798848#investigating-ampk-independent-effects-of-mk-3903
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10798848?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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and industry.
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